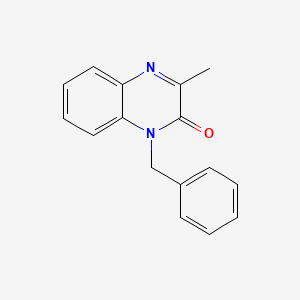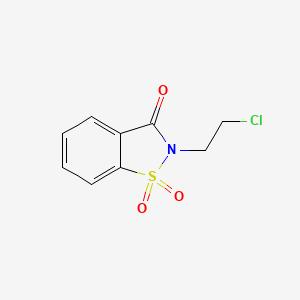![molecular formula C15H18OS B14421292 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one CAS No. 81842-26-4](/img/structure/B14421292.png)
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one is an organic compound with the molecular formula C15H20OS This compound is characterized by a cyclohexenone ring substituted with a phenylsulfanylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-(phenylsulfanyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[3-(Phenylsulfonyl)propyl]cyclohex-2-EN-1-one.
Reduction: 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclohexenone ring can participate in Michael addition reactions, making it a versatile intermediate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylsulfanylpropyl group.
4-[3-(Phenylsulfonyl)propyl]cyclohex-2-EN-1-one: An oxidized derivative with a sulfone group.
4-[3-(Phenylsulfanyl)propyl]cyclohexanone: A reduced analog with a saturated cyclohexane ring.
Uniqueness
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one is unique due to the presence of both the phenylsulfanyl group and the cyclohexenone ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.
Properties
CAS No. |
81842-26-4 |
|---|---|
Molecular Formula |
C15H18OS |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-(3-phenylsulfanylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18OS/c16-14-10-8-13(9-11-14)5-4-12-17-15-6-2-1-3-7-15/h1-3,6-8,10,13H,4-5,9,11-12H2 |
InChI Key |
JJRGFYGTGJVTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=CC1CCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



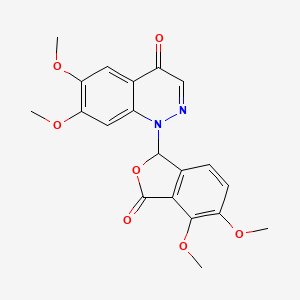
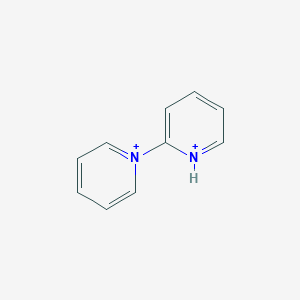

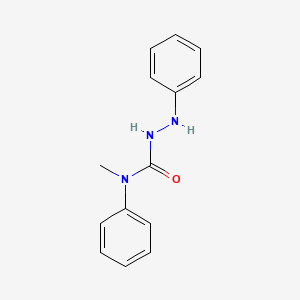
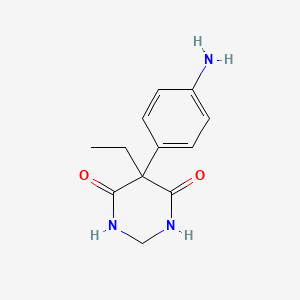

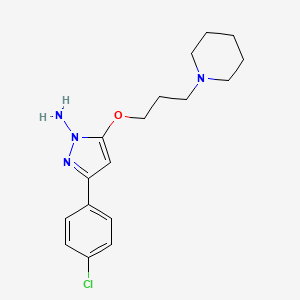
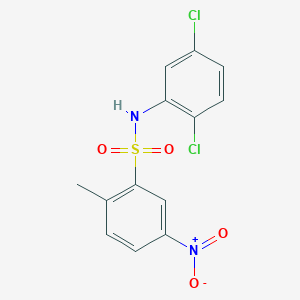

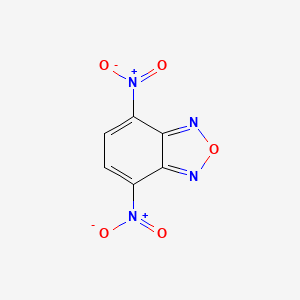
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
